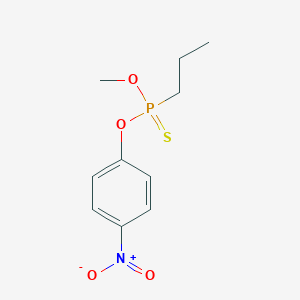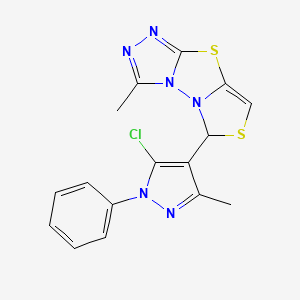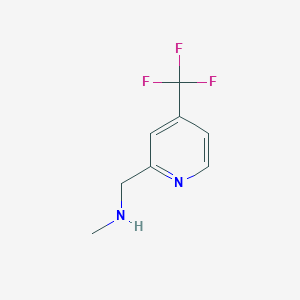![molecular formula C18H32O3S B12633869 Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate CAS No. 921894-04-4](/img/structure/B12633869.png)
Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2R)-2-Methyl-2-[(Pent-4-enoyl)sulfanyl]decanoat ist eine organische Verbindung mit einer komplexen Struktur, die eine Esterfunktionsgruppe, eine Sulfanylgruppe und einen Pent-4-enoyl-Rest umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl (2R)-2-Methyl-2-[(Pent-4-enoyl)sulfanyl]decanoat umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg beinhaltet die Veresterung von 2-Methyl-2-[(Pent-4-enoyl)sulfanyl]decansäure mit Ethanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zum Ester sicherzustellen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion von Ethyl (2R)-2-Methyl-2-[(Pent-4-enoyl)sulfanyl]decanoat kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können zu hochreinen Produkten führen, die für verschiedene Anwendungen geeignet sind.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Ethyl (2R)-2-Methyl-2-[(Pent-4-enoyl)sulfanyl]decanoat kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Sulfanylgruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Estergruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Estergruppe kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Ethoxygruppe durch andere Nucleophile ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure
Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid
Substitution: Alkylhalogenide, Amine
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone
Reduktion: Alkohole
Substitution: Verschiedene substituierte Ester und Amide
Wissenschaftliche Forschungsanwendungen
Ethyl (2R)-2-Methyl-2-[(Pent-4-enoyl)sulfanyl]decanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Untersucht für seine potenzielle biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als potenzieller Wirkstoffkandidat aufgrund seiner einzigartigen Strukturmerkmale untersucht.
Industrie: Wird zur Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Ethyl (2R)-2-Methyl-2-[(Pent-4-enoyl)sulfanyl]decanoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Sulfanylgruppe kann kovalente Bindungen mit Thiolgruppen in Proteinen eingehen und so deren Funktion möglicherweise verändern. Darüber hinaus kann die Estergruppe einer Hydrolyse unterliegen, um aktive Metaboliten freizusetzen, die biologische Wirkungen ausüben.
Wirkmechanismus
The mechanism of action of Ethyl (2R)-2-methyl-2-[(pent-4-enoyl)sulfanyl]decanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-2-Methyl-4-pentenoat
- Pent-2-enoyl-CoA
- (2E)-Pentenoyl-CoA
Vergleich
Ethyl (2R)-2-Methyl-2-[(Pent-4-enoyl)sulfanyl]decanoat ist aufgrund des Vorhandenseins sowohl der Sulfanyl- als auch der Estergruppe einzigartig, die unterschiedliche chemische Reaktivität und biologische Aktivität verleihen.
Eigenschaften
CAS-Nummer |
921894-04-4 |
|---|---|
Molekularformel |
C18H32O3S |
Molekulargewicht |
328.5 g/mol |
IUPAC-Name |
ethyl (2R)-2-methyl-2-pent-4-enoylsulfanyldecanoate |
InChI |
InChI=1S/C18H32O3S/c1-5-8-10-11-12-13-15-18(4,17(20)21-7-3)22-16(19)14-9-6-2/h6H,2,5,7-15H2,1,3-4H3/t18-/m1/s1 |
InChI-Schlüssel |
QBYRXRVECRSPRW-GOSISDBHSA-N |
Isomerische SMILES |
CCCCCCCC[C@](C)(C(=O)OCC)SC(=O)CCC=C |
Kanonische SMILES |
CCCCCCCCC(C)(C(=O)OCC)SC(=O)CCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)



![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)
![8-[(2S)-3-(Oct-2-en-1-ylidene)oxiran-2-yl]octanoic acid](/img/structure/B12633821.png)
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol](/img/structure/B12633823.png)

![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)



